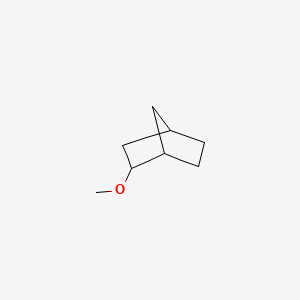
Bicyclo(2.2.1)heptane, 2-methoxy-, endo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(2.2.1)heptane, 2-methoxy-, endo- is a bicyclic organic compound with the molecular formula C11H20O. It is also known as 2-methoxy-1,7,7-trimethylbicyclo(2.2.1)heptane . This compound is part of the norbornane family and is characterized by its unique bicyclic structure, which consists of two fused rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)heptane, 2-methoxy-, endo- typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves the formation of two carbon-carbon bonds simultaneously to produce a cyclohexene ring from a diene and a dienophile . The reaction proceeds in a concerted manner, making the generated stereocenters predictable. The use of cyclic dienes or the application of intramolecular Diels-Alder reactions enables the synthesis of bicyclic compounds like bicyclo(2.2.1)heptane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of the Diels-Alder reaction can be scaled up for industrial applications, involving the use of appropriate catalysts and reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(2.2.1)heptane, 2-methoxy-, endo- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.1)heptane, 2-methoxy-, endo- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of bicyclo(2.2.1)heptane, 2-methoxy-, endo- involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as enzyme inhibitors or activators, influencing biochemical reactions and metabolic processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bicyclo(2.2.1)heptane, 2-methoxy-, endo- include:
Bicyclo(2.2.1)heptane, 2-methyl-, exo-: This compound has a similar bicyclic structure but differs in the substitution pattern.
Bicyclo(2.2.1)heptane-2-carboxylic acid, methyl ester: This compound has a carboxylic acid ester functional group instead of a methoxy group.
Uniqueness
The uniqueness of bicyclo(2.2.1)heptane, 2-methoxy-, endo- lies in its specific substitution pattern and the presence of the methoxy group, which influences its reactivity and applications. Its bicyclic structure provides rigidity and stability, making it a valuable building block in organic synthesis .
Eigenschaften
CAS-Nummer |
10395-55-8 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
2-methoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H14O/c1-9-8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
WMYWLMCIILHCPB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)

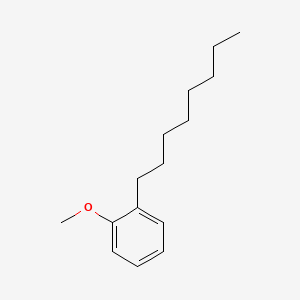
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)
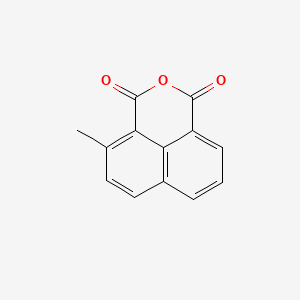
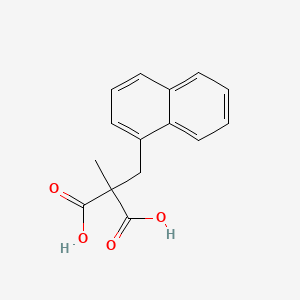

![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
![2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B14161333.png)
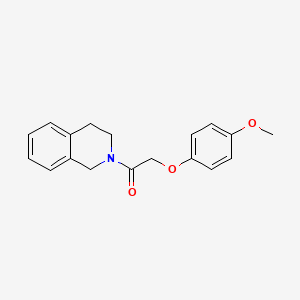
![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
